molecular formula C27H23N3OS B7742239 (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide

(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide

Cat. No.: B7742239
M. Wt: 437.6 g/mol
InChI Key: YITPOYNDIVMLGK-PXLXIMEGSA-N
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Description

(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide is a complex organic compound that features a cyano group, an isopropylphenyl group, and a benzo[d]thiazol-2-yl group

Properties

IUPAC Name

(E)-2-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-17(2)20-7-5-19(6-8-20)15-22(16-28)26(31)29-23-11-9-21(10-12-23)27-30-24-13-4-18(3)14-25(24)32-27/h4-15,17H,1-3H3,(H,29,31)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITPOYNDIVMLGK-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(=CC4=CC=C(C=C4)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C(=C/C4=CC=C(C=C4)C(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the acrylamide structure. The reaction conditions often include solvents like ethanol or methanol and bases such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted acrylamides or thiazoles.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is explored for its use in the development of new materials with unique electronic properties. It is also used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The cyano group and the benzo[d]thiazol-2-yl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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